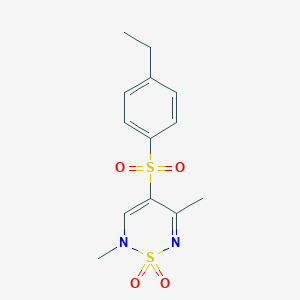

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

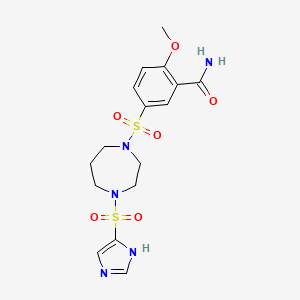

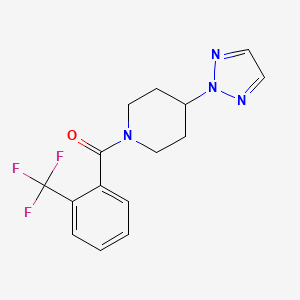

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that falls under the category of thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are known for their potential anticonvulsant activity . They are synthesized and evaluated for their anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .

Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates involves a series of chemical reactions . The structures of the synthesized compounds are confirmed on the basis of their physical and spectral data . The compounds are evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates is confirmed by their physical and spectral data . A singlet of secondary amide proton at around 12 ppm and a quartet of methylene proton was observed at around 4 ppm. A doublet of methyl protons appeared around 2 ppm. The aromatic protons were observed at 7–8 ppm as multiplet .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazol-2-ylcarbamates are complex and involve multiple steps . The target compounds have shown significant activity in PTZ-induced convulsion and maximal electroshock models .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazol-2-ylcarbamates are confirmed by their physical and spectral data . IR spectra of these compounds show the stretching vibrations for secondary amide between 3,093 cm −1 and 3,141 cm −1 .Wissenschaftliche Forschungsanwendungen

- ETC has demonstrated potential as an anticancer agent . Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies suggest that ETC interferes with key cellular pathways, making it a promising candidate for further exploration in cancer therapy .

- ETC exhibits antibacterial and antifungal activities. Its unique thiazole-based structure contributes to its efficacy against various pathogens. Scientists have explored ETC derivatives as potential antibiotics or antiseptics for wound healing and infection control .

- In preclinical studies, ETC has shown neuroprotective properties . It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- ETC’s vasodilatory effects make it relevant for cardiovascular research . It influences blood vessel tone and endothelial function. Investigations explore its impact on hypertension, ischemia-reperfusion injury, and heart failure .

- ETC modulates inflammatory pathways, making it a candidate for anti-inflammatory drug development . Researchers study its effects on cytokines, leukocytes, and tissue damage in conditions like rheumatoid arthritis and inflammatory bowel disease .

- ETC’s hydrophilic and lipophilic properties make it suitable for drug delivery formulations . Scientists have incorporated ETC into nanoparticles, micelles, and liposomes to enhance drug solubility, stability, and targeted delivery .

Anticancer Research

Antimicrobial Properties

Neuroprotective Effects

Cardiovascular Applications

Anti-Inflammatory Activity

Drug Delivery Systems

Zukünftige Richtungen

The future directions in the research of thiazol-2-ylcarbamates could involve further exploration of their anticonvulsant activity and potential applications in other areas of medicine . There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients .

Wirkmechanismus

Target of Action

Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation.

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes, resulting in reduced production of prostaglandins . This suggests that Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate may interact with its targets in a similar manner, leading to an anti-inflammatory effect.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, showing significant inhibition of albumin denaturation . This suggests that Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate may have similar effects, potentially reducing inflammation at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

ethyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-4-17-11(16)14-10-13-8(6-18-10)5-9(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQJMWXBLCCBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)

![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)